molecular formula C19H21NO3 B5121123 ethyl 2-benzyl-3-[(2-methylphenyl)amino]-3-oxopropanoate

ethyl 2-benzyl-3-[(2-methylphenyl)amino]-3-oxopropanoate

Cat. No. B5121123
M. Wt: 311.4 g/mol
InChI Key: YUAAVRQRVMHLKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-benzyl-3-[(2-methylphenyl)amino]-3-oxopropanoate is a chemical compound that belongs to the family of benzyl derivatives. It is a white, crystalline solid that is soluble in organic solvents like chloroform and ethanol. This compound has gained attention in scientific research due to its potential applications in the field of medicine and pharmacology.

Mechanism of Action

The mechanism of action of ethyl 2-benzyl-3-[(2-methylphenyl)amino]-3-oxopropanoate is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators like prostaglandins. By inhibiting COX-2 activity, ethyl 2-benzyl-3-[(2-methylphenyl)amino]-3-oxopropanoate can reduce inflammation and pain. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, possibly through the activation of caspase enzymes.
Biochemical and Physiological Effects:
Studies have shown that ethyl 2-benzyl-3-[(2-methylphenyl)amino]-3-oxopropanoate can reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential use as a drug delivery system, due to its ability to cross the blood-brain barrier and target specific cells.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 2-benzyl-3-[(2-methylphenyl)amino]-3-oxopropanoate in lab experiments is its potential as a drug candidate for the treatment of chronic pain and inflammation-related diseases. Additionally, its anti-cancer activity makes it a potential candidate for the development of new cancer therapies. However, one limitation of using this compound is its relatively low yield and purity, which can make it difficult to work with in large-scale experiments.

Future Directions

There are several future directions for the study of ethyl 2-benzyl-3-[(2-methylphenyl)amino]-3-oxopropanoate. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies could be conducted to better understand the mechanism of action of this compound, particularly its anti-cancer activity. Finally, this compound could be studied further for its potential use as a drug delivery system, particularly for the treatment of neurological disorders.

Synthesis Methods

The synthesis of ethyl 2-benzyl-3-[(2-methylphenyl)amino]-3-oxopropanoate involves the reaction of ethyl benzylpyruvate with 2-methylaniline in the presence of a base catalyst like sodium hydroxide. The reaction proceeds via the formation of an imine intermediate, which is then reduced to the final product using hydrogen gas and a palladium catalyst. The yield of this reaction is typically around 50-60%, and the purity of the product can be improved using recrystallization.

Scientific Research Applications

Ethyl 2-benzyl-3-[(2-methylphenyl)amino]-3-oxopropanoate has been studied for its potential applications in the field of medicine and pharmacology. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation-related diseases like arthritis. Additionally, this compound has been shown to have anti-cancer activity, specifically against breast and prostate cancer cells. It has also been studied for its potential use as a drug delivery system, due to its ability to cross the blood-brain barrier and target specific cells.

properties

IUPAC Name

ethyl 2-benzyl-3-(2-methylanilino)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-3-23-19(22)16(13-15-10-5-4-6-11-15)18(21)20-17-12-8-7-9-14(17)2/h4-12,16H,3,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAAVRQRVMHLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-N-o-tolyl-malonamic acid ethyl ester

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